molecular formula C24H26N4O5S2 B2426051 Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-24-5

Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2426051
M. Wt: 514.62
InChI Key: JJEGQWQBQHHGQB-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds2.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature34. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis3. However, the specific synthesis process for this compound is not readily available in the retrieved papers.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the retrieved papers. However, similar compounds have been characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the retrieved papers. However, the chemical reactions of similar compounds have been studied3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not detailed in the retrieved papers. However, similar compounds have been described. For example, ethyl 4-(4-methoxyphenyl)-2-(4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-6-methylpyrimidine-5-carboxylate (ZA2) is a pale yellow solid with a yield of 80% and a melting point of 101–103°C3.


Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of various derivatives with similar structural motifs, including piperazine and thiazole rings. These compounds are synthesized through multi-step reactions, starting from basic chemical precursors to yield compounds with potential biological activities. For instance, novel carbazole derivatives were synthesized for antibacterial, antifungal, and anticancer evaluations, showing significant activity in some derivatives (Sharma, Kumar, & Pathak, 2014). Similarly, piperazine-based compounds have been evaluated for their biological activities, indicating the significance of the piperazine moiety in drug design and discovery (Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Biological Evaluation

Compounds featuring piperazine and thiazole rings have been extensively evaluated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For example, compounds with piperazine derivatives were found to inhibit Mycobacterium tuberculosis DNA gyrase, highlighting their potential as novel antitubercular agents (Reddy et al., 2014). This demonstrates the relevance of such chemical structures in developing new therapeutics against infectious diseases.

Potential Applications in Medicinal Chemistry

The structural components of these compounds, particularly the presence of piperazine and thiazole rings, are notable for their potential in medicinal chemistry. The design and synthesis of these compounds target various biological receptors and enzymes, indicating their versatility in drug development. For instance, derivatives of piperazine have been linked to 5-HT1A receptor agonism, suggesting potential applications in treating neurological disorders (Dilly et al., 2011).

Safety And Hazards

The safety and hazards associated with this specific compound are not detailed in the retrieved papers. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for this compound are not explicitly mentioned in the retrieved papers. However, the study of similar compounds indicates potential development as neuroprotective and anti-neuroinflammatory agents3.


properties

IUPAC Name

ethyl 4-[4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S2/c1-3-33-24(30)27-13-15-28(16-14-27)35(31,32)20-11-9-19(10-12-20)22(29)26-23-25-21(17(2)34-23)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEGQWQBQHHGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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